Predicted pKa of 3.78 Distinguishes 5-Hydroxy-2-methylbenzoic Acid from Salicylic Acid and 4-Hydroxybenzoic Acid
The predicted pKa of 5-hydroxy-2-methylbenzoic acid is 3.78 ± 0.25, placing it between salicylic acid (pKa 2.97) and 4-hydroxybenzoic acid (pKa 4.58), and 0.41 units more acidic than unsubstituted benzoic acid (pKa ~4.19) [1]. This intermediate acidity arises from the electron-donating ortho-methyl group partially counteracting the electron-withdrawing meta-hydroxyl effect, resulting in a distinct ionization profile relative to all common monohydroxybenzoic acid isomers [2].
| Evidence Dimension | Acid dissociation constant (pKa) of the carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 3.78 ± 0.25 (predicted, ACD/Labs) |
| Comparator Or Baseline | Benzoic acid: pKa 4.19; Salicylic acid: pKa 2.97; 4-Hydroxybenzoic acid: pKa 4.58; 3-Hydroxybenzoic acid: pKa 4.08 |
| Quantified Difference | 5-Hydroxy-2-methylbenzoic acid is 0.41 units more acidic than benzoic acid, 0.81 units less acidic than salicylic acid, and 0.80 units more acidic than 4-hydroxybenzoic acid |
| Conditions | Predicted aqueous pKa at 25 °C using ACD/Labs algorithm; comparator values from literature |
Why This Matters
The distinct pKa determines ionization state at physiological and formulation pH values, directly affecting solubility, membrane permeability, and reactivity in pH-sensitive synthetic steps, making it superior to 4-hydroxybenzoic acid for reactions requiring a moderately stronger acid without the intramolecular hydrogen bonding of salicylic acid.
- [1] ChemicalBook. 5-HYDROXY-2-METHYL-BENZOIC ACID – Properties. Predicted pKa 3.78±0.25. https://www.chemicalbook.in/5-HYDROXY-2-METHYL-BENZOIC%20ACID View Source
- [2] Organic Chemistry Data. pKa Values of Carboxylic Acids. Compiled from Bordwell, Evans, and other sources. Salicylic acid pKa 2.97; 4-Hydroxybenzoic acid pKa 4.58; Benzoic acid pKa 4.19. https://organicchemistrydata.org/hansreich/resources/pka/ View Source
